

An In-Depth Technical Guide to the Phytochemical Profile of Hancinone C

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Compound of Interest

Compound Name: *Hancinone C*

Cat. No.: *B055559*

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Disclaimer: The scientific literature available on **Hancinone C** is exceptionally limited. The information presented herein is compiled from the primary entry in the PubChem database. Consequently, detailed experimental protocols for its isolation and biological evaluation, as well as its specific signaling pathways, have not been publicly documented. This guide provides the foundational chemical data available and presents a generalized experimental workflow typical for the analysis of such a compound.

Core Phytochemical Profile

Hancinone C is a chemical entity with the molecular formula $C_{23}H_{28}O_6$.^[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.^[1] Based on its structure, it can be classified as a lignanoid.^[2] Lignanoids are a large group of low-molecular-weight polyphenols found in plants.

Physicochemical Properties

A summary of the computed physicochemical properties of **Hancinone C** is provided in Table 1. These properties are crucial for researchers in drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C23H28O6	PubChem[1]
Molecular Weight	400.5 g/mol	PubChem[1]
IUPAC Name	4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one	PubChem[1]
InChI Key	LNCSXXRCEFAYFK-XNTDXEJSSA-N	PubChem[1]
Canonical SMILES	<chem>COC1=CC(=CC(=C1OC)OC)C=C(C)C2(C=C(C(=O)C=C2OC)CC=C)OC</chem>	PubChem[1]
CAS Number	111843-10-8	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	8	PubChem[1]
Exact Mass	400.18858861 g/mol	PubChem[1]
Monoisotopic Mass	400.18858861 g/mol	PubChem[1]
Topological Polar Surface Area	63.2 Å ²	PubChem[1]
Heavy Atom Count	29	PubChem[1]
Complexity	677	PubChem[1]

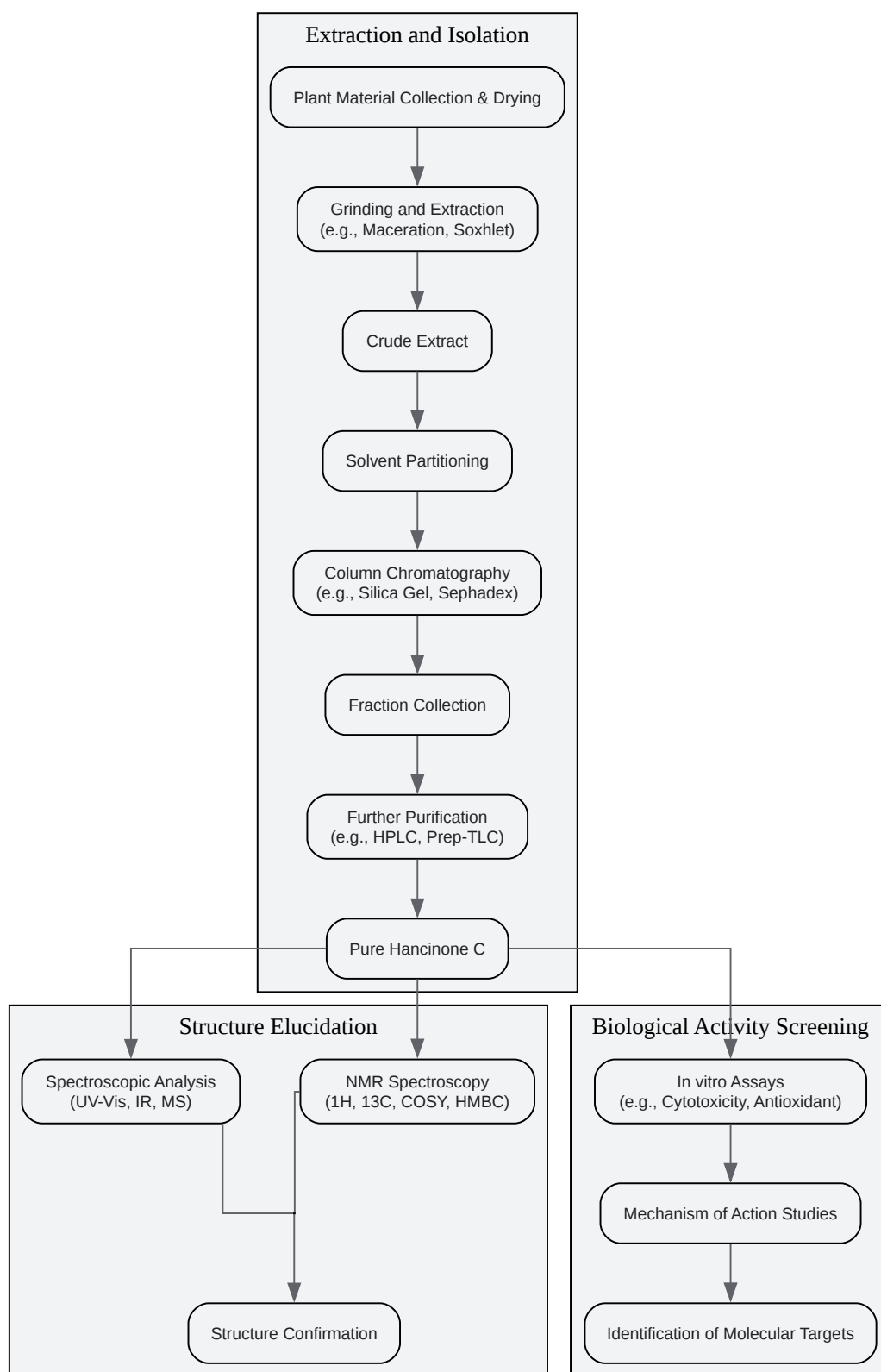
Experimental Protocols

As of the latest literature review, specific experimental protocols for the isolation, purification, and biological characterization of **Hancinone C** have not been published. However, a general

workflow for such a phytochemical investigation is presented below. This workflow represents a standard approach in natural product chemistry.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a novel phytochemical like **Hancinone C** from a plant source.



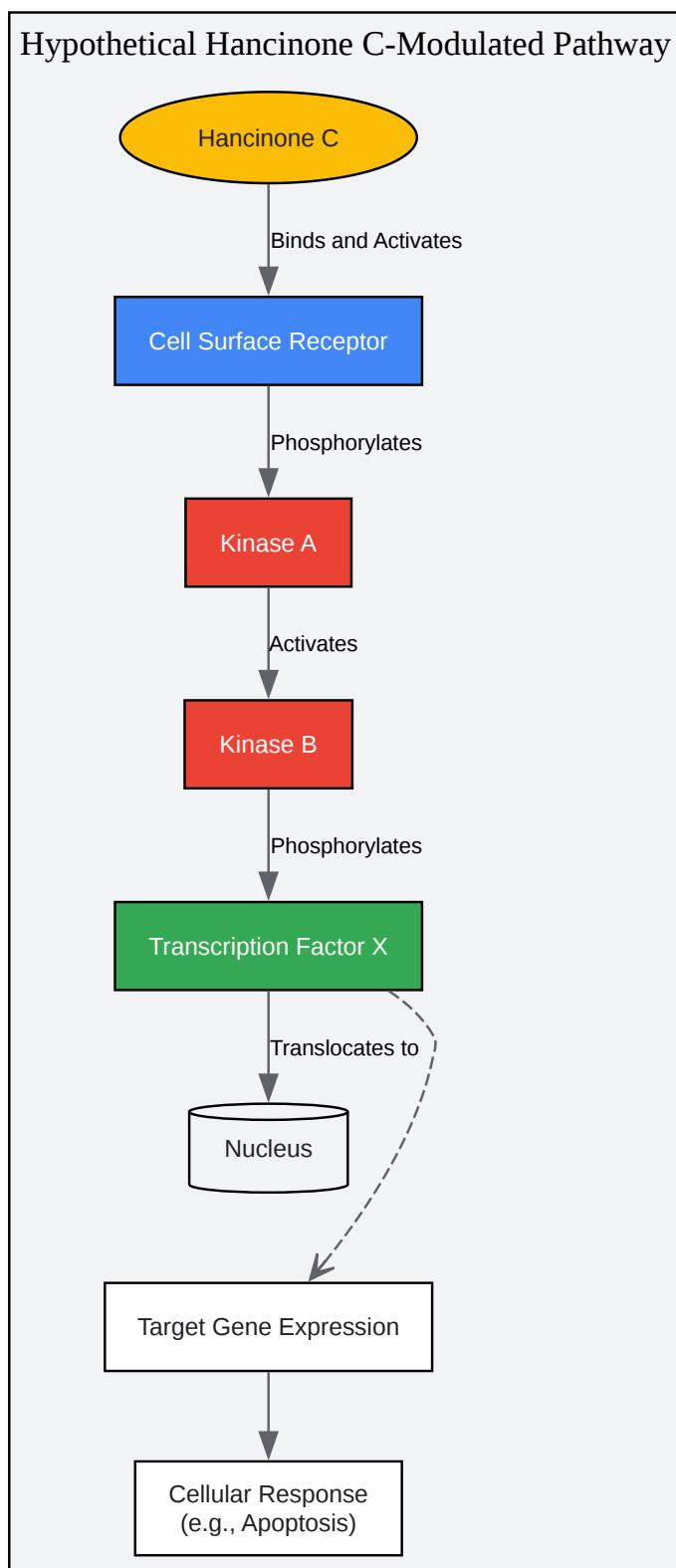
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A general workflow for the isolation, characterization, and biological evaluation of **Hancinone C**.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by **Hancinone C**. Elucidating these pathways would be a critical step in understanding its mechanism of action and therapeutic potential. Future research would likely involve transcriptomic and proteomic analyses of cells treated with **Hancinone C** to identify differentially expressed genes and proteins, which would then be mapped to known signaling pathways.

To illustrate the type of diagram that would be generated from such research, a hypothetical signaling pathway is presented below. This is a representative example and does not reflect actual data for **Hancinone C**.



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A hypothetical signaling pathway potentially modulated by **Hancinone C**.

Conclusion and Future Directions

Hancinone C remains a largely uncharacterized natural product. The foundational data from PubChem provides a starting point for future research. The immediate next steps for the scientific community should be the isolation of **Hancinone C** from a natural source, its definitive structural confirmation using modern spectroscopic techniques, and a broad screening for its biological activities. Should any significant bioactivity be identified, further studies into its mechanism of action and the signaling pathways involved will be warranted to assess its potential as a therapeutic agent.

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References

- 1. Hancinone C | C₂₃H₂₈O₆ | CID 6443896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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